molecular formula C20H29N3O4 B1527598 9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate CAS No. 1160247-08-4

9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate

Cat. No. B1527598
M. Wt: 375.5 g/mol
InChI Key: ONPXNIKYGMESAQ-UHFFFAOYSA-N
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Description

“9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate” is a chemical compound with the CAS Number: 1160247-08-4 . It has a molecular weight of 375.47 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H29N3O4/c1-19(2,3)27-18(25)22-11-9-20(14-22)15-23(12-10-21-20)17(24)26-13-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

  • Synthesis and Characterization of New Benzyl-Protected Compounds

    • Application : This research involves the synthesis and characterization of new benzyl-protected compounds, which are used in the preparation of other complex organic molecules .
    • Method : The method involves bromination, benzyl protection, and halogen exchange reaction .
    • Results : The synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS .
  • Antioxidative Properties of Modified Polystyrene

    • Application : This research involves the synthesis of 2,6-di-tert-butylphenol modified polystyrene and its antioxidative properties .
    • Method : The method involves a simple one-step Friedel–Crafts reaction .
    • Results : The antioxidative property of the modified polystyrene was evaluated by the scavenging activity of superoxide and 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·) in inhibiting oxidation of benzaldehyde .
  • Conversion of Alcohols and Carboxylic Acids to Their Respective Ethers and Esters
    • Application : This research involves the use of tert-Butyl 2,2,2-trichloroacetimidate for the conversion of alcohols and carboxylic acids to their respective ethers and esters .
    • Method : The method involves the reaction of alcohols or carboxylic acids with tert-Butyl 2,2,2-trichloroacetimidate .
    • Results : The reaction results in the formation of ethers and esters .
  • Conversion of Alcohols and Carboxylic Acids to Their Respective Ethers and Esters
    • Application : This research involves the use of tert-Butyl 2,2,2-trichloroacetimidate for the conversion of alcohols and carboxylic acids to their respective ethers and esters .
    • Method : The method involves the reaction of alcohols or carboxylic acids with tert-Butyl 2,2,2-trichloroacetimidate .
    • Results : The reaction results in the formation of ethers and esters .

properties

IUPAC Name

9-O-benzyl 2-O-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-19(2,3)27-18(25)22-11-9-20(14-22)15-23(12-10-21-20)17(24)26-13-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPXNIKYGMESAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CN(CCN2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127050
Record name 2-(1,1-Dimethylethyl) 9-(phenylmethyl) 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate

CAS RN

1160247-08-4
Record name 2-(1,1-Dimethylethyl) 9-(phenylmethyl) 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl) 9-(phenylmethyl) 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate
Reactant of Route 2
9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate
Reactant of Route 3
9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate
Reactant of Route 4
9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate
Reactant of Route 5
9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate
Reactant of Route 6
9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate

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